molecular formula C6H4F2N2O4S B12070293 2,4-Difluoro-5-nitrobenzenesulfonamide

2,4-Difluoro-5-nitrobenzenesulfonamide

Cat. No.: B12070293
M. Wt: 238.17 g/mol
InChI Key: FOVZKBNCWNHINN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrobenzenesulfonamide typically involves the sulfonation of 2,4-Difluoronitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonamide group . The general reaction scheme is as follows:

    Starting Material: 2,4-Difluoronitrobenzene

    Reagent: Sulfonating agent (e.g., chlorosulfonic acid)

    Conditions: The reaction is typically conducted at a temperature range of 0-50°C to control the rate of sulfonation and prevent overreaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process parameters, such as temperature, pressure, and reagent concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide), elevated temperature.

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate), acidic medium, elevated temperature.

Major Products Formed

    Reduction: 2,4-Difluoro-5-aminobenzenesulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-nitrobenzenesulfonamide is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H4F2N2O4S

Molecular Weight

238.17 g/mol

IUPAC Name

2,4-difluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

FOVZKBNCWNHINN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-]

Origin of Product

United States

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